![molecular formula C7H16Cl2N2O B2773796 5-(2-Aminoethyl)piperidin-2-one dihydrochloride CAS No. 2241129-46-2](/img/structure/B2773796.png)
5-(2-Aminoethyl)piperidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 5-(2-Aminoethyl)piperidin-2-one dihydrochloride is represented by the formula C7H16Cl2N2O. This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions involve processes such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Discovery and Antineoplastic Properties
A significant area of research around the compound "5-(2-Aminoethyl)piperidin-2-one dihydrochloride" and its derivatives focuses on their potential as antineoplastic agents. A comprehensive study detailed the discovery and development of a novel series of compounds related to this chemical structure, demonstrating their excellent cytotoxic properties. These compounds have shown greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance, with modes of action including apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. They also exhibit promising antimalarial and antimycobacterial properties, with a favorable toxicity profile in short-term studies on mice (Hossain, Enci, Dimmock, & Das, 2020).
Role in Treatment of Neuropsychiatric Disorders
Another important application of this compound is in the development of ligands for dopamine D2 receptors, which are crucial in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. Research has identified the essential pharmacophoric groups within this compound class that are responsible for high affinity to D2 receptors, highlighting its therapeutic potential in treating such disorders (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
Antidepressant Properties
The compound's structural derivatives, particularly those incorporating piperidine and piperazine functionalities, are explored for their antidepressant effects. This exploration is based on their interaction with serotonin receptors, notably 5-HT1A receptors, which play a significant role in modulating neurotransmitter release and have been linked to depression and the efficacy of antidepressants. Studies on these compounds reveal a potential basis for developing clinical drugs targeting depression, emphasizing the functional groups such as piperazine and piperidine as sites of activity (Wang, Zhang, Du, Ding, Gong, & Liu, 2019).
Safety and Hazards
The safety data sheet for 5-(2-Aminoethyl)piperidin-2-one dihydrochloride indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-(2-aminoethyl)piperidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h6H,1-5,8H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCVHHIGGNJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)piperidin-2-one dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.